molecular formula C6H10F3NO2 B049130 6,6,6-Trifluoronorleucine CAS No. 120200-04-6

6,6,6-Trifluoronorleucine

Cat. No. B049130
CAS RN: 120200-04-6
M. Wt: 185.14 g/mol
InChI Key: RUEWGWBXZIDRJY-UHFFFAOYSA-N
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Description

6,6,6-Trifluoronorleucine is a chemical compound with the molecular formula C6H10F3NO2 . It has an average mass of 185.144 Da and a mono-isotopic mass of 185.066360 Da .


Synthesis Analysis

The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoronorleucine has been reported via the alkylation reaction of a chiral glycine equivalent . .


Molecular Structure Analysis

The molecular structure of 6,6,6-Trifluoronorleucine consists of 6 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoronorleucine involves an alkylation reaction of a chiral glycine equivalent .

Scientific Research Applications

Medicinal Chemistry and Drug Design

6,6,6-Trifluoronorleucine: is a tailor-made amino acid that plays a significant role in medicinal chemistry. Its incorporation into pharmaceutical drugs can lead to improved pharmacokinetics and greater oxidative metabolic stability. The strategic fluorination of amino acids is known to enhance these properties, making 6,6,6-Trifluoronorleucine a valuable compound in the development of new medications .

Asymmetric Synthesis

The compound is used in asymmetric synthesis processes to achieve high enantiomeric purity in the final product. This is crucial for creating medications that are safe and effective, as the enantiomeric purity can significantly affect a drug’s efficacy and side-effect profile. The synthesis of 6,6,6-Trifluoronorleucine involves alkylation reactions of chiral glycine equivalents, yielding a product with up to 99% enantiomeric purity .

Therapeutic Peptide Engineering

In therapeutic peptide engineering, 6,6,6-Trifluoronorleucine is utilized to mimic natural peptide-receptor interactions more precisely. This allows for the design of peptides that can selectively bind to specific receptors, potentially leading to new treatments for various diseases .

Protein Structural Studies

This fluorinated amino acid is also important in protein structural studies. By incorporating 6,6,6-Trifluoronorleucine into proteins, researchers can study the structure-function relationships in greater detail, which is essential for understanding how proteins work and how they can be manipulated for therapeutic purposes .

Antitumor Activity

Some derivatives of 6,6,6-Trifluoronorleucine have shown promising antitumor properties. Research in this area could lead to the development of new anticancer drugs that utilize the unique properties of fluorinated amino acids to inhibit tumor growth .

Antimicrobial Properties

The antimicrobial activity of 6,6,6-Trifluoronorleucine makes it a candidate for the development of new antibiotics. With antibiotic resistance on the rise, the discovery of compounds with novel mechanisms of action is of great importance .

Enzyme Inhibitory Activity

6,6,6-Trifluoronorleucine: and its derivatives have been studied for their enzyme inhibitory activity. This application has potential in the treatment of diseases where the inhibition of specific enzymes can lead to therapeutic benefits .

Bio-medicinal Studies

Finally, 6,6,6-Trifluoronorleucine is increasingly important in bio-medicinal studies. Its unique properties make it suitable for the design of drugs with specific biological functions, contributing to the advancement of personalized medicine .

Mechanism of Action

Target of Action

6,6,6-Trifluoronorleucine is a fluorinated amino acid that has been synthesized for various applications in medicinal chemistry It’s known that fluorinated amino acids can mimic natural peptide-receptor interactions , suggesting that 6,6,6-Trifluoronorleucine may interact with specific protein receptors or enzymes in the body.

Mode of Action

It’s known that fluorinated amino acids can lead to improved pharmacokinetics and greater oxidative metabolic stability . This suggests that 6,6,6-Trifluoronorleucine may interact with its targets in a way that enhances the stability and effectiveness of the resulting biochemical reactions.

Biochemical Pathways

It’s known that fluorinated amino acids can be used in bio-medicinal studies and drug design , suggesting that 6,6,6-Trifluoronorleucine may influence a variety of biochemical pathways related to disease treatment and prevention.

Pharmacokinetics

The strategic fluorination of amino acids usually leads to improved pharmacokinetics . This suggests that 6,6,6-Trifluoronorleucine may have favorable ADME properties that enhance its bioavailability and effectiveness in the body.

Result of Action

6,6,6-Trifluoronorleucine and its derivatives have been shown to possess interesting biological properties, such as antitumor , antimicrobial , and enzyme inhibitory activity . This suggests that the molecular and cellular effects of 6,6,6-Trifluoronorleucine’s action may include the inhibition of tumor growth, the killing or inhibition of harmful microorganisms, and the inhibition of specific enzymes.

Future Directions

The major interest in fluorinated amino acids like 6,6,6-Trifluoronorleucine is related to their various applications in therapeutic peptide engineering and protein structural studies . They possess interesting biological properties, such as antitumor, antimicrobial, and enzyme inhibitory activity . Therefore, the future directions of 6,6,6-Trifluoronorleucine could be in these areas.

properties

IUPAC Name

2-amino-6,6,6-trifluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGWBXZIDRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281588
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,6-Trifluoronorleucine

CAS RN

120200-04-6
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6,6-Trifluoro-DL-norleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the hydrophobicity of 6,6,6-Trifluoronorleucine compare to natural amino acids?

A2: While the research provided doesn't directly compare hydrophobicity, it reveals valuable insights into Tfn's interaction with water. Studies using Tfn in coiled-coil proteins demonstrate that its trifluoromethyl group interacts with water differently than typical C-H bonds. The strong, static dipole moment of the C-F bond results in slower hydration dynamics compared to natural amino acids. [] This suggests that Tfn may exhibit altered hydrophobic/hydrophilic interactions compared to natural residues, potentially impacting protein folding and stability.

Q2: Can 6,6,6-Trifluoronorleucine be incorporated into proteins in living cells?

A3: Yes, researchers successfully incorporated Tfn into proteins in Escherichia coli cells. [] Achieving this requires engineering the substrate specificity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its corresponding tRNA. By screening a library of MetRS variants, researchers identified a mutant capable of efficiently charging tRNA with Tfn, enabling its incorporation into proteins during translation. [] This highlights the potential of engineering the translational machinery for incorporating noncanonical amino acids like Tfn into proteins in living cells.

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